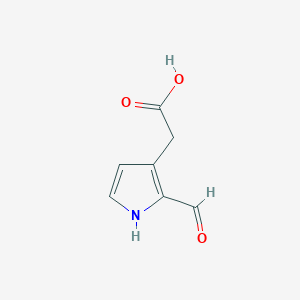
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is a heterocyclic organic compound featuring a pyrrole ring with a formyl group at the 2-position and an acetic acid moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid typically involves the condensation of pyrrole derivatives with aldehydes under controlled conditions. One common method includes the reaction of 2-formylpyrrole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(2-Carboxy-1H-pyrrol-3-yl)acetic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-3-yl)acetic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
作用机制
The mechanism by which 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid exerts its effects is primarily through its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components .
相似化合物的比较
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Comparison: Compared to its analogs, 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and reactivity.
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
2-(2-formyl-1H-pyrrol-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-4-6-5(1-2-8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11) |
InChI 键 |
PKVNNGSALDGTAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1CC(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
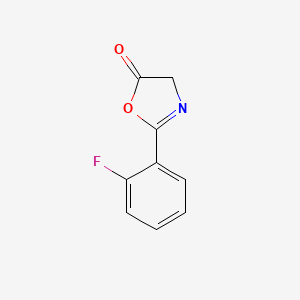
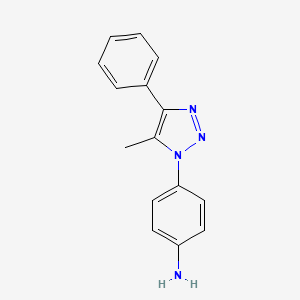
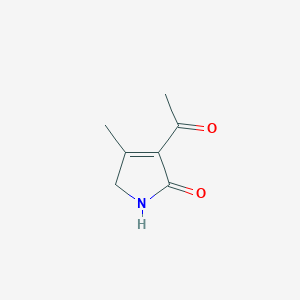
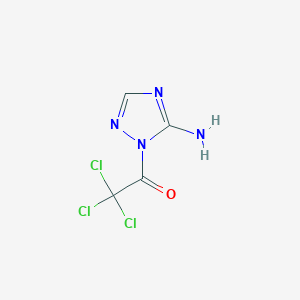
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)
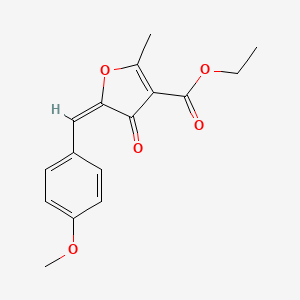
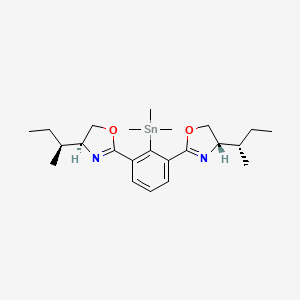

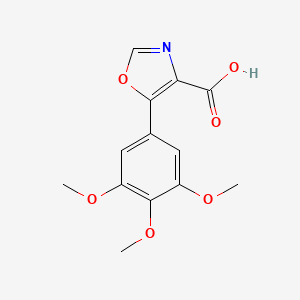
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)
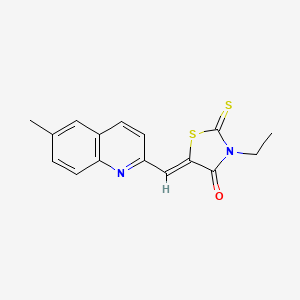
![4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one](/img/structure/B15210011.png)
